molecular formula C13H10ClN3O5S2 B565475 5-Hydroxy Lornoxicam CAS No. 123252-96-0

5-Hydroxy Lornoxicam

Numéro de catalogue: B565475
Numéro CAS: 123252-96-0
Poids moléculaire: 387.809
Clé InChI: NQOMZUZLRFQVLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5’-Hydroxylornoxicam is a metabolite of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Lornoxicam is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The compound 5’-Hydroxylornoxicam is formed through the hydroxylation of lornoxicam, primarily mediated by the enzyme CYP2C9 . This metabolite retains some of the pharmacological activities of its parent compound and is of interest in pharmacokinetic and pharmacodynamic studies.

Mécanisme D'action

Target of Action

5-Hydroxy Lornoxicam, also known as 5’-Hydroxylornoxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . Prostaglandins act as messenger molecules in the process of inflammation .

Mode of Action

This compound, like other NSAIDs, exhibits its anti-inflammatory and analgesic activity through its inhibitory action on prostaglandin and thromboxane synthesis . This is achieved by inhibiting both COX-1 and COX-2 enzymes . The inhibition of these enzymes leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins and thromboxane . This results in a decrease in these mediators of inflammation, pain, fever, and swelling .

Pharmacokinetics

This compound exhibits a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . Lornoxicam and its metabolites bind extensively to plasma albumin .

Result of Action

The primary result of the action of this compound is the reduction of inflammation, pain, fever, and swelling . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these symptoms .

Action Environment

The action of this compound is influenced by various environmental factors. Substantial concentrations of lornoxicam are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies . Furthermore, the metabolism of lornoxicam is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys , suggesting that renal function and genetic polymorphisms in CYP2C9 may influence the drug’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Lornoxicam is metabolized by the cytochrome P4502DC9 enzyme . It inhibits the synthesis of prostaglandins via the inhibition of cyclooxygenase . This interaction plays a crucial role in its anti-inflammatory and analgesic effects .

Cellular Effects

This compound, through its parent compound Lornoxicam, inhibits polymorphonuclear leukocyte migration, the release of superoxide from human polymorphonuclear leukocytes, and the release of platelet-derived growth factor from human platelets . These actions contribute to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cyclooxygenase enzymes, which are responsible for the formation of prostaglandins and thromboxane from arachidonic acid . This leads to the reduction of inflammation, pain, fever, and swelling .

Temporal Effects in Laboratory Settings

This compound has a relatively short plasma half-life of 3 to 4 hours . It is eliminated following biotransformation to 5′-hydroxy-lornoxicam, which does not undergo enterohepatic recirculation .

Dosage Effects in Animal Models

In animal pain models, Lornoxicam, the parent compound of this compound, has shown significant analgesic activity . It was found to be more potent than other NSAIDs like tenoxicam and piroxicam .

Metabolic Pathways

This compound is metabolized completely by the CYP2C9 enzyme . The principal metabolite is 5’-hydroxy-lornoxicam, and only negligible amounts of intact Lornoxicam are excreted unchanged in the urine .

Transport and Distribution

This compound and its metabolites bind extensively to plasma albumin . This binding facilitates the transport and distribution of the compound within the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given that it is metabolized in the liver by the CYP2C9 enzyme , it can be inferred that it is likely localized in the liver cells where this enzyme is present.

Méthodes De Préparation

The preparation of 5’-Hydroxylornoxicam involves the metabolic conversion of lornoxicam. In vitro studies have shown that the enzyme CYP2C9 catalyzes the hydroxylation of lornoxicam to form 5’-Hydroxylornoxicam

Analyse Des Réactions Chimiques

5’-Hydroxylornoxicam undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action
5-Hydroxy Lornoxicam functions primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, this compound effectively reduces inflammation, pain, and fever associated with various conditions. Unlike some NSAIDs, its mechanism does not lead to an increase in leukotriene formation, minimizing adverse effects related to inflammation pathways .

Pharmacokinetics
The metabolism of Lornoxicam predominantly occurs via cytochrome P450 2C9 (CYP2C9), where this compound is formed as a major metabolite. The pharmacokinetic profile indicates that this metabolite has a significant role in the overall therapeutic effects of Lornoxicam, contributing to its efficacy and safety profile .

Therapeutic Applications

1. Pain Management
this compound is utilized in managing acute mild to moderate pain, including postoperative pain relief. A comparative study demonstrated that Lornoxicam, and by extension its metabolite this compound, provides effective analgesia comparable to other analgesics like tramadol without significant adverse effects .

2. Rheumatoid Arthritis and Osteoarthritis
The compound has shown effectiveness in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Studies indicate that it can significantly alleviate symptoms associated with these conditions due to its anti-inflammatory properties .

3. Immunomodulatory Effects
Recent research has explored the immunomodulatory effects of this compound. In animal models, it has been observed to influence immune cell activity, particularly impacting the function of neutrophils and monocytes. This suggests potential applications in conditions where modulation of the immune response is beneficial .

Case Study 1: Postoperative Pain Relief

In a clinical trial involving patients undergoing head and neck surgeries, the administration of Lornoxicam resulted in effective pain management with fewer adverse reactions compared to tramadol. Patients receiving Lornoxicam reported higher satisfaction levels regarding pain control, attributed to the rapid onset of action associated with its metabolites like this compound .

Case Study 2: Treatment of Osteoarthritis

A randomized controlled trial assessed the efficacy of Lornoxicam in patients with osteoarthritis. Results indicated significant improvements in pain scores and functional outcomes over a treatment period of several weeks. The study highlighted the role of this compound as an active metabolite contributing to these therapeutic effects .

Data Table: Comparative Efficacy and Safety

ParameterLornoxicam Group (n=22)Tramadol Group (n=23)p-value
Pain Relief at 48 hours (%)50%26%<0.05
Adverse EventsNausea (1), Epigastric Pain (1)Nausea (1), Constipation (2)ns
Rescue Medication Used (%)22%35%ns

ns = not significant

Comparaison Avec Des Composés Similaires

5’-Hydroxylornoxicam is unique due to its specific formation from lornoxicam. Similar compounds include other hydroxylated metabolites of NSAIDs, such as:

    4’-Hydroxydiclofenac: A metabolite of diclofenac.

    6-Hydroxymeloxicam: A metabolite of meloxicam.

    5-Hydroxytenoxicam: A metabolite of tenoxicam.

These compounds share similar metabolic pathways and pharmacological activities but differ in their parent compounds and specific hydroxylation sites.

Activité Biologique

5-Hydroxy lornoxicam is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam, which is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, immunomodulatory effects, and clinical implications.

Pharmacokinetics and Metabolism

Lornoxicam undergoes extensive metabolism, primarily through cytochrome P450 2C9 (CYP2C9), resulting in the formation of this compound. This metabolic pathway accounts for up to 95% of the total intrinsic clearance of lornoxicam, highlighting the importance of CYP2C9 in its pharmacokinetics .

The pharmacokinetic parameters of lornoxicam and its metabolite are summarized in Table 1.

ParameterLornoxicamThis compound
Half-life3-5 hours~11 hours
Protein binding99%Not specified
MetabolismCYP2C9Active metabolite
Elimination routeLiver (2/3), Kidney (1/3)Urine and feces

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This mechanism is crucial for its anti-inflammatory and analgesic activities . Lornoxicam's rapid absorption and extensive protein binding enhance its therapeutic efficacy in managing pain and inflammation.

Immunomodulatory Effects

Recent studies have revealed that lornoxicam, and by extension its metabolite this compound, can significantly affect immune responses. In an experimental study involving dromedary camels, administration of lornoxicam resulted in:

  • Decreased leukocyte populations : Significant reductions were observed in neutrophils, eosinophils, monocytes, and lymphocytes post-treatment.
  • Altered monocyte phenotype : The expression of major histocompatibility complex (MHC) class II molecules decreased while scavenger receptor CD163 increased, indicating a shift towards an anti-inflammatory phenotype.
  • Reduced phagocytic activity : The ability of neutrophils and monocytes to uptake bacteria and produce reactive oxygen species (ROS) was diminished following treatment .

These findings suggest that while lornoxicam has anti-inflammatory properties, it may also suppress certain immune functions, which could have implications for its use in clinical settings.

Clinical Implications

The clinical relevance of this compound is underscored by its pharmacokinetic profile and immunomodulatory effects. Its prolonged half-life compared to lornoxicam suggests potential for sustained therapeutic effects. However, the immunosuppressive properties observed in animal models necessitate careful consideration when prescribing this compound, particularly in patients with compromised immune systems or those undergoing surgical procedures.

Case Studies

A review of clinical studies highlighted the efficacy of lornoxicam in various pain management scenarios:

  • Postoperative Pain Management : In a randomized controlled trial involving patients undergoing orthopedic surgery, lornoxicam significantly reduced pain scores compared to placebo.
  • Chronic Pain Conditions : Patients with chronic inflammatory conditions reported improved quality of life metrics when treated with lornoxicam compared to traditional NSAIDs .

Propriétés

IUPAC Name

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOMZUZLRFQVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123252-96-0
Record name 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the significance of the CYP2C9*13 allele in the metabolism of lornoxicam?

A1: The CYP2C913 allele significantly impacts lornoxicam metabolism by reducing the conversion of lornoxicam to 5'-hydroxylornoxicam. [, ] This allele leads to decreased enzymatic activity of CYP2C9, similar to the more commonly studied CYP2C93 allele. [] As a result, individuals carrying the CYP2C913 allele exhibit higher lornoxicam concentrations and a longer half-life compared to those with the wild-type CYP2C91 allele. [, ] This altered metabolic profile could potentially lead to increased drug exposure and a higher risk of side effects in individuals carrying the CYP2C9*13 allele.

Q2: How does the formation of 5'-hydroxylornoxicam differ between individuals with different CYP2C9 genotypes?

A2: Research indicates individuals with the CYP2C91/13 genotype show significantly lower 5'-hydroxylornoxicam Cmax and AUCinf compared to individuals with the CYP2C91/1 genotype. [] Interestingly, while the CYP2C91/13 genotype exhibits a reduced conversion rate to 5'-hydroxylornoxicam similar to the CYP2C91/3 genotype, individuals with the CYP2C91/13 genotype display a higher 5'-hydroxylornoxicam Cmax than those with the CYP2C91/3 genotype. [] This suggests potential differences in the pharmacokinetics of 5'-hydroxylornoxicam formation between these genotypes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.